molecular formula C16H21N5OS B5490570 2-(4-benzyl-1-piperazinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-benzyl-1-piperazinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5490570
M. Wt: 331.4 g/mol
InChI Key: IGZKXHOSGMQYQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, typically starting from foundational reagents such as 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, indicating a method that could be adapted for our compound of interest. These processes often require specific conditions to ensure the formation of the desired product, showcasing the complexity and precision needed in chemical synthesis (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of similar thiadiazole compounds reveals intricate details such as the orientation of the acetamide and thiadiazole units, which are twisted at specific angles, and the presence of hypervalent S⋯O interactions. These structural insights are pivotal for understanding the compound's reactivity and interactions with other molecules (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole compounds are characterized by their ability to form centrosymmetric dimers through N—H⋯N hydrogen bonds, further connecting into layers via C—H⋯O interactions. This characteristic is crucial for understanding the compound’s behavior in various chemical environments and potential for forming complexes (Ismailova et al., 2014).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-13-18-19-16(23-13)17-15(22)12-21-9-7-20(8-10-21)11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKXHOSGMQYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323128
Record name 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

CAS RN

889602-41-9
Record name 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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